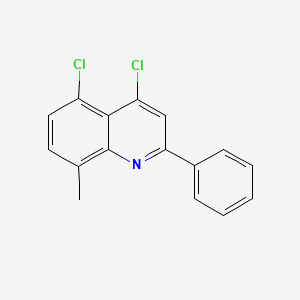
4,5-Dichloro-8-methyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-8-methyl-2-phenylquinoline is a quinoline derivative characterized by the presence of chlorine atoms at the 4th and 5th positions, a methyl group at the 8th position, and a phenyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-8-methyl-2-phenylquinoline typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. The process starts with the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. Subsequent chlorination and methylation steps are employed to introduce the chlorine and methyl groups, respectively.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of catalysts such as palladium or nickel can enhance the efficiency of the chlorination and methylation steps.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as hydrochloric acid (HCl) for electrophilic substitution and sodium amide (NaNH₂) for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Chlorinated and methylated quinoline derivatives.
Applications De Recherche Scientifique
4,5-Dichloro-8-methyl-2-phenylquinoline has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological systems, particularly in understanding the interaction of quinoline derivatives with biological targets.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,5-Dichloro-8-methyl-2-phenylquinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4,5-Dichloro-8-methyl-2-phenylquinoline is compared with other similar quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinine: Another antimalarial agent.
Methaqualone: A sedative and hypnotic medication.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows for targeted applications in various fields, making it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
1155604-94-6 |
|---|---|
Formule moléculaire |
C16H11Cl2N |
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
4,5-dichloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2N/c1-10-7-8-12(17)15-13(18)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
QWXRJFRIGUDWPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
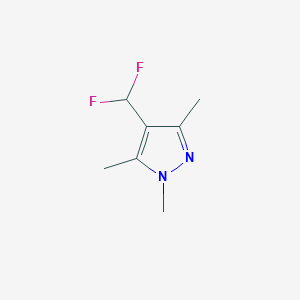
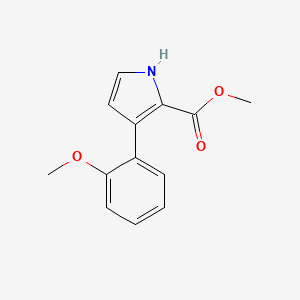
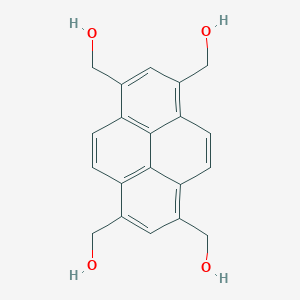

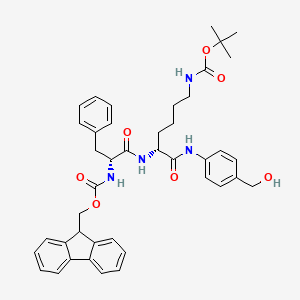

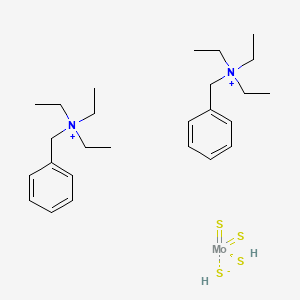
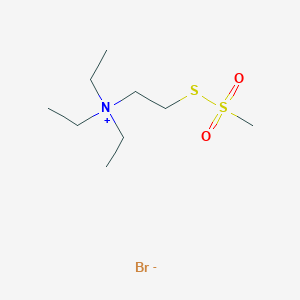
![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
![6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(4-oxo-1H-pyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B15338509.png)
![Bis[(perchlorophenyl)thio]methane](/img/structure/B15338517.png)
